molecular formula C10H13ClN2 B6275864 1-(4-methyl-1H-indol-2-yl)methanamine hydrochloride CAS No. 2763780-96-5

1-(4-methyl-1H-indol-2-yl)methanamine hydrochloride

Cat. No. B6275864
CAS RN: 2763780-96-5
M. Wt: 196.7
InChI Key:
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Description

1-(4-methyl-1H-indol-2-yl)methanamine hydrochloride, also known as 4-methyl-1H-indol-2-amine hydrochloride (4MIA-HCl), is a synthetic compound used in scientific research. It is a derivative of indole, a naturally occurring component of the amino acid tryptophan. 4MIA-HCl is used in laboratory experiments to study the effects of indole derivatives on biochemical and physiological processes, and to investigate the potential therapeutic applications of indole derivatives.

Scientific Research Applications

4MIA-HCl is used in scientific research to investigate the biochemical and physiological effects of indole derivatives. It is used to study the effects of indole derivatives on the activity of enzymes, the regulation of gene expression, and the modulation of neurotransmitter systems. 4MIA-HCl has also been used to investigate the potential therapeutic applications of indole derivatives, such as the treatment of anxiety and depression.

Mechanism of Action

The mechanism of action of 4MIA-HCl is not fully understood. It is believed to act on serotonin and dopamine receptors, as well as other neurotransmitter systems, to modulate neuronal activity. It is also thought to interact with enzymes involved in the metabolism of neurotransmitters, and to modulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4MIA-HCl are not fully understood. It has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, and to affect the expression of genes involved in the regulation of neuronal activity. It has also been shown to modulate the activity of serotonin and dopamine receptors, and to affect the release of neurotransmitters.

Advantages and Limitations for Lab Experiments

The main advantage of using 4MIA-HCl in laboratory experiments is its ability to modulate the activity of enzymes and neurotransmitter systems. It is also relatively easy to synthesize and is stable under a wide range of conditions. The main limitation of using 4MIA-HCl in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

Future research on 4MIA-HCl should focus on understanding its mechanism of action, as well as its potential therapeutic applications. Studies should also be conducted to investigate the potential side effects of 4MIA-HCl, as well as its interactions with other drugs. Additionally, further research should be conducted to investigate the effects of 4MIA-HCl on gene expression and enzyme activity. Finally, further research should be conducted to investigate the potential therapeutic applications of 4MIA-HCl, such as the treatment of anxiety and depression.

Synthesis Methods

4MIA-HCl is synthesized using a two-step process. First, 1-(4-methyl-1H-indol-2-yl)methanamine hydrochlorideindol-2-amine is synthesized from 4-methoxy-1H-indole-3-carboxylic acid by a reaction with ammonia in the presence of a strong base such as potassium hydroxide. The resulting 1-(4-methyl-1H-indol-2-yl)methanamine hydrochlorideindol-2-amine is then reacted with hydrochloric acid to produce 4MIA-HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methyl-1H-indol-2-yl)methanamine hydrochloride involves the reaction of 4-methyl-1H-indole with formaldehyde followed by reduction and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "4-methyl-1H-indole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 4-methyl-1H-indole is reacted with formaldehyde in the presence of sodium hydroxide and ethanol to form 1-(4-methyl-1H-indol-2-yl)methanol.", "Step 2: The resulting product from step 1 is then reduced using sodium borohydride to form 1-(4-methyl-1H-indol-2-yl)methanamine.", "Step 3: The final step involves the reaction of 1-(4-methyl-1H-indol-2-yl)methanamine with hydrochloric acid to form 1-(4-methyl-1H-indol-2-yl)methanamine hydrochloride." ] }

CAS RN

2763780-96-5

Molecular Formula

C10H13ClN2

Molecular Weight

196.7

Purity

95

Origin of Product

United States

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